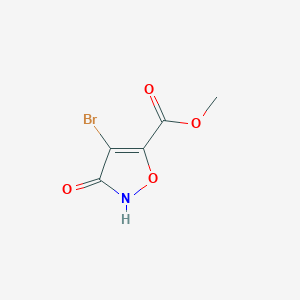Methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate
CAS No.: 1784425-56-4
Cat. No.: VC5433325
Molecular Formula: C5H4BrNO4
Molecular Weight: 221.994
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1784425-56-4 |
|---|---|
| Molecular Formula | C5H4BrNO4 |
| Molecular Weight | 221.994 |
| IUPAC Name | methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate |
| Standard InChI | InChI=1S/C5H4BrNO4/c1-10-5(9)3-2(6)4(8)7-11-3/h1H3,(H,7,8) |
| Standard InChI Key | LEEKVTXDESSVLR-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C(=O)NO1)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features a 1,2-oxazole core with a bromine atom at position 4, a ketone group at position 3, and a methyl ester at position 5. X-ray crystallography of analogous oxazole derivatives, such as ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, reveals planar geometries stabilized by intramolecular hydrogen bonds (C–H⋯O and C–H⋯N) . These interactions likely contribute to the stability of methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate in solid-state configurations.
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 221.994 g/mol | |
| CAS Number | 1784425-56-4 | |
| Boiling Point | Not reported | – |
| Solubility | Not available | |
| Density | ~1.6 g/cm³ (analogous compounds) |
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: Stretching vibrations for carbonyl () groups appear near 1720–1750 cm⁻¹, while the oxazole ring’s C–N and C–O bonds absorb between 1600–1650 cm⁻¹ .
-
NMR Spectroscopy: NMR of related esters shows singlet peaks for methyl ester groups (~3.8–4.0 ppm) and deshielded protons adjacent to electronegative substituents .
Synthesis and Reactivity
Synthetic Routes
The compound is typically synthesized via cyclization or condensation reactions. A plausible route involves:
-
Bromination: Reacting a 3-oxo-1,2-oxazole precursor with (NBS) in tetrahydrofuran (THF) to introduce the bromine substituent .
-
Esterification: Treating the intermediate carboxylic acid with methanol and a catalytic acid (e.g., ) to form the methyl ester .
Alternative methods include iodine-promoted cycloaddition of α-methylenyl isocyanides with methyl ketones, as demonstrated for structurally similar 2,5-disubstituted oxazoles .
Reactivity Profile
-
Nucleophilic Substitution: The bromine atom at position 4 is susceptible to displacement by amines or thiols, enabling diversification into functionalized oxazoles .
-
Ester Hydrolysis: Under basic conditions, the methyl ester hydrolyzes to the carboxylic acid, a precursor for amide coupling .
Table 2: Comparative Reactivity of Oxazole Derivatives
Applications in Medicinal and Organic Chemistry
Drug Discovery
The compound serves as a scaffold for developing:
-
Antibacterial Agents: Derivatives targeting penicillin-binding proteins (PBPs) show promise against Gram-positive pathogens .
-
Kinase Inhibitors: Oxazole cores are prevalent in inhibitors of EGFR and VEGFR2 .
Material Science
Oxazole-based ligands coordinate with transition metals (e.g., Pd, Cu) to form catalysts for cross-coupling reactions .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume